5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a furan ring, a thiophene ring, a piperidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The bromo group could potentially undergo substitution reactions, and the carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings .Scientific Research Applications
Chemical Synthesis and Modification
The synthesis and chemical modification of compounds related to 5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide have been explored in various studies. Research in this area primarily focuses on the synthesis of furan- and thiophen-2-carboxylic acids with different substituents, particularly halogen atoms. These studies provide foundational knowledge for creating various esters and analogs, which are critical in developing new compounds for further applications (Chadwick et al., 1973).
Antiprotozoal Agents
Some derivatives related to this compound show significant potential as antiprotozoal agents. For instance, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally similar, have demonstrated strong DNA affinities and in vitro effectiveness against protozoal infections, indicating their potential in treating diseases like malaria and trypanosomiasis (Ismail et al., 2004).
Analytical and Spectral Studies
Analytical and spectral studies of compounds containing the furan ring are pivotal in understanding their chemical properties and potential applications. For instance, research on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its derivatives has provided insights into their chelating properties and antimicrobial activities, which are crucial for the development of new pharmaceuticals and materials (Patel, 2020).
Anti-bacterial Activities
Studies have also explored the anti-bacterial properties of furan-2-carboxamide derivatives. These compounds have been found effective against various drug-resistant bacteria, highlighting their potential as novel anti-bacterial agents. Such research is crucial in the ongoing battle against antibiotic resistance (Siddiqa et al., 2022).
Neuroimaging Applications
In the field of neuroimaging, derivatives of furan-2-carboxamide have been used in developing PET radiotracers. These compounds have the potential to be used as non-invasive tools for imaging neuroinflammation and studying various neuropsychiatric disorders, contributing significantly to our understanding and treatment of these conditions (Horti et al., 2019).
Future Directions
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
5-bromo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4S2/c17-14-7-6-13(23-14)16(20)18-9-8-12-4-1-2-10-19(12)25(21,22)15-5-3-11-24-15/h3,5-7,11-12H,1-2,4,8-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDWVKYFZUVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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